molecular formula C25H41NO7 B1206209 Aconitane-7,8,14-triol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, (1-alpha,6-beta,14-alpha,16-beta)-

Aconitane-7,8,14-triol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, (1-alpha,6-beta,14-alpha,16-beta)-

Cat. No. B1206209
M. Wt: 467.6 g/mol
InChI Key: MODXUQZMEBLSJD-YAEAOFIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Browniine is a diterpenoid that is aconitane bearing an N-ethyl as well as several hydroxy and methoxy substituents. It derives from a hydride of an aconitane.

Scientific Research Applications

1. Structural Analysis

  • The compound is derived from Aconitum carmichaeli Debx and exhibits a complex structure with aconitane carbon skeleton and multiple ring conformations. This complexity makes it a subject of interest in structural chemistry and crystallography (Wu & Liu, 2012).

2. Cytotoxic Activities

  • Certain derivatives of this compound, isolated from Aconitum taipaicum, have shown significant cytotoxic activities, indicating potential applications in cancer research (Guo et al., 2014).

3. Traditional Medicine

  • Aconitane-type compounds, including variations of this specific compound, have been used in traditional Chinese medicine, particularly in herbal remedies known as 'Chuanwu' (Lei et al., 2011).

4. Antibacterial Properties

  • Research has identified antibacterial activities in similar compounds, suggesting potential for the development of new antibacterial agents (Sinam et al., 2012).

5. Novel Alkaloid Identification

  • The compound's variations have been key in the discovery of new alkaloids, contributing to the broader understanding of norditerpenoid alkaloids and their diverse structures (Yang et al., 2008).

6. Inhibition of Sterol Biosynthesis

  • Analogs of this compound have been studied for their role in inhibiting sterol biosynthesis in animal cells, which could have implications in cholesterol regulation and related metabolic processes (Schroepfer et al., 1980).

properties

Product Name

Aconitane-7,8,14-triol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, (1-alpha,6-beta,14-alpha,16-beta)-

Molecular Formula

C25H41NO7

Molecular Weight

467.6 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9-triol

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23-,24+,25-/m1/s1

InChI Key

MODXUQZMEBLSJD-YAEAOFIFSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)OC)OC)COC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)OC)COC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aconitane-7,8,14-triol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, (1-alpha,6-beta,14-alpha,16-beta)-
Reactant of Route 2
Aconitane-7,8,14-triol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, (1-alpha,6-beta,14-alpha,16-beta)-
Reactant of Route 3
Aconitane-7,8,14-triol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, (1-alpha,6-beta,14-alpha,16-beta)-
Reactant of Route 4
Aconitane-7,8,14-triol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, (1-alpha,6-beta,14-alpha,16-beta)-
Reactant of Route 5
Aconitane-7,8,14-triol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, (1-alpha,6-beta,14-alpha,16-beta)-
Reactant of Route 6
Aconitane-7,8,14-triol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, (1-alpha,6-beta,14-alpha,16-beta)-

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